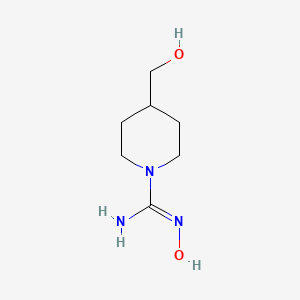

N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide

Description

Properties

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-12)10-3-1-6(5-11)2-4-10/h6,11-12H,1-5H2,(H2,8,9) |

InChI Key |

KPSDEVDNPWIUHZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCC1CO)/C(=N/O)/N |

Canonical SMILES |

C1CN(CCC1CO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide typically involves:

- Starting from 4-(hydroxymethyl)piperidine as the core scaffold.

- Introduction of the carboximidamide (amidino) group at the nitrogen atom of the piperidine ring.

- Hydroxylation of the amidine nitrogen to form the N'-hydroxycarboximidamide functionality.

This sequence requires careful control of reaction conditions to avoid side reactions such as over-oxidation or undesired substitution.

Synthetic Routes

Amidination of 4-(hydroxymethyl)piperidine

The initial step involves converting the secondary amine of 4-(hydroxymethyl)piperidine into a carboximidamide derivative. This is commonly achieved via reaction with appropriate amidine precursors or reagents such as:

- Cyanamide derivatives under acidic or basic catalysis.

- S-alkylisothiourea salts.

- Carbodiimides or amidine hydrochlorides.

The reaction typically proceeds through nucleophilic attack of the piperidine nitrogen on the amidine precursor, forming the carboximidamide linkage.

N-Hydroxylation of the Amidino Group

Following amidination, the N'-hydroxy functionality is introduced by selective hydroxylation of the amidine nitrogen. Common reagents and conditions include:

- Hydroxylamine derivatives under mild oxidative conditions.

- Use of oxidants such as peracids or hydrogen peroxide in buffered media.

- Transition metal-catalyzed hydroxylation protocols.

The hydroxylation step must preserve the integrity of the piperidine ring and hydroxymethyl substituent.

Representative Synthetic Procedures

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(hydroxymethyl)piperidine | Cyanamide, acidic catalyst (e.g., HCl), reflux | 4-(hydroxymethyl)piperidine-1-carboximidamide | 70-85 | Amidination step; control of pH critical |

| 2 | 4-(hydroxymethyl)piperidine-1-carboximidamide | Hydroxylamine hydrochloride, base (e.g., NaOH), mild oxidant (H2O2), room temp | This compound | 60-75 | Selective N-hydroxylation; mild conditions preferred |

Note: Yields are approximate and depend on scale and purity of reagents.

Alternative Synthetic Approaches

Direct Hydroxylamine Addition: Some methods attempt direct reaction of 4-(hydroxymethyl)piperidine with hydroxylamine derivatives under controlled pH to simultaneously introduce the amidino and hydroxy functionalities, though this often results in lower selectivity and yields.

Use of Protected Intermediates: Protecting the hydroxymethyl group during amidination and hydroxylation steps can improve yields by preventing side reactions; subsequent deprotection yields the target compound.

Solid-Phase Synthesis: For combinatorial chemistry applications, immobilized piperidine derivatives can be functionalized on solid supports, facilitating purification and scalability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Two-step amidination and hydroxylation | 4-(hydroxymethyl)piperidine | Cyanamide, HCl; Hydroxylamine hydrochloride, H2O2 | Reflux (amidination); room temp (hydroxylation) | 60-85 | High selectivity; good yields | Requires multiple steps; pH control critical |

| Direct hydroxylamine addition | 4-(hydroxymethyl)piperidine | Hydroxylamine derivatives | Mild acidic/basic conditions | 40-55 | Simpler procedure | Lower yield; side reactions |

| Protected intermediate approach | Protected 4-(hydroxymethyl)piperidine | Amidination reagents; deprotection agents | Varied | 70-90 | Improved purity and yield | Additional protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine-1-carboximidamides

Key structural analogs and their properties are summarized below:

Key Observations:

- Steric Effects: Bulky substituents (e.g., 2,6-dimethylphenyl in 7a) increase melting points due to dense packing, whereas flexible hydroxymethyl groups may reduce thermal stability by introducing conformational flexibility .

Comparison with Pyridine-Based Carboximidamides

Pyridine-4-carboximidamidate chloride (isonicotinamidine hydrochloride) shares functional similarities but differs in ring structure:

- Electronic Effects: The pyridine ring’s aromaticity creates electron-deficient regions, enhancing reactivity in nucleophilic substitution compared to piperidine’s saturated ring .

- Biological Activity: Isonicotinamidine derivatives are intermediates in antiviral and anticancer agents, suggesting that the target piperidine analog could be tailored for similar applications .

Physicochemical Properties

Thermal Stability and Melting Points

- Odd-even effects in aliphatic chains () suggest that substituent symmetry influences packing density. For example, odd-numbered chains reduce melting points due to repulsive H···H interactions. The hydroxymethyl group’s asymmetric placement may similarly destabilize crystal lattices compared to symmetric substituents .

Solubility and Reactivity

- The hydroxymethyl group’s polarity increases aqueous solubility compared to methyl or aryl analogs. The N-hydroxy group may also act as a weak acid (pKa ~8–10), enabling pH-dependent solubility or metal chelation .

Biological Activity

N'-Hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a piperidine core with hydroxy and carboximidamide functional groups. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to cancer cell proliferation and survival.

- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in studies involving breast cancer cell lines where the compound demonstrated significant inhibitory effects on cell growth.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The IC50 value was determined to be 0.126 μM, indicating strong antiproliferative effects compared to non-cancerous MCF10A cells, where the compound showed significantly lesser effects .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to a marked increase in apoptosis markers such as caspase-9 levels in treated MCF-7 cells. The observed increase was quantified at 27.13 ± 0.54 ng/mL compared to controls, suggesting that this compound may act as a promising candidate for further development as an anticancer agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:

Q & A

Q. What are the established synthetic routes for N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide, and how can reaction conditions be optimized?

A multi-step synthesis involving hydroxylamine hydrochloride and sodium bicarbonate in methanol under reflux (70°C for 5 hours) is commonly employed for analogous carboximidamide derivatives. For this compound, 4-(hydroxymethyl)piperidine-1-carbonitrile could serve as the starting material, with hydroxyamine facilitating nitrile-to-carboximidamide conversion. Reaction optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol), stoichiometric ratios of hydroxylamine, and temperature control to minimize side reactions like over-oxidation. Post-synthesis purification via recrystallization or chromatography (HPLC) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., hydroxymethyl at δ 3.5–4.0 ppm) and carboximidamide resonance (δ 8.0–8.5 ppm for N-hydroxy groups) .

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding networks (e.g., N–H···N interactions in piperidine derivatives), and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors synthetic intermediates .

Q. What preliminary biological screening approaches are recommended to assess its activity?

Begin with in vitro assays:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Cellular Uptake : Measure permeability via Caco-2 cell monolayers.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to identify IC values. Structural analogs with hydroxypiperidine moieties show activity in neurotransmitter modulation, suggesting prioritization of neurological targets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to proteins like polycomb repressive complex 2 (PRC2), where piperidinecarboximidamides act as allosteric inhibitors. Focus on optimizing the hydroxymethyl group’s orientation to improve hydrogen bonding with residues in the target’s active site .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols.

- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives from rapid degradation.

- Target Engagement Studies : Use surface plasmon resonance (SPR) to directly measure binding kinetics .

Q. How does the hydroxymethyl substituent influence its reactivity in nucleophilic reactions?

The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO/water mixtures) and participates in hydrogen bonding, stabilizing transition states in SN2 reactions. Steric effects from the piperidine ring, however, may limit accessibility to bulky electrophiles. Kinetic studies under varying pH and solvent conditions can quantify these effects .

Q. What are the implications of its crystal packing patterns for solid-state stability?

X-ray data from similar piperidinecarboximidamides reveal 2D networks via N–H···N hydrogen bonds. These interactions improve thermal stability (assayed via DSC) and reduce hygroscopicity, critical for long-term storage. Modifying crystallization solvents (e.g., switching from ethanol to acetonitrile) can alter packing efficiency .

Methodological Notes

- Contradictory Data : Cross-validate anomalous results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Scale-Up Challenges : Transition from batch to flow chemistry improves reproducibility for multi-gram synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.